3-((Tetrahydrofuran-2-yl)methoxy)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is unique and complex. It contains a tetrahydrofuran group, which is a heterocyclic ether, attached to a pyridazine ring via a methoxy group. The pyridazine ring is a six-membered ring with two nitrogen atoms .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the available literature, pyridazine derivatives are known to participate in a variety of chemical reactions .Scientific Research Applications
Synthesis Techniques
Research has explored the synthesis and properties of various pyridazine derivatives. For instance, Śladowska et al. (2004) studied the synthesis of N-methyl and N-phenyl derivatives of 1,4-dioxo-1,2,3,4-tetrahydropyrido[3,4-d]pyridazines, highlighting the formation of specific isomers under different reaction conditions (Śladowska et al., 2004). Similarly, Sallam et al. (2021) synthesized 6-chloro-3-[(4-chloro-3-methylphenoxy) methyl][1,2,4]triazolo[4,3-b]pyridazine and conducted extensive structural analysis through spectroscopic techniques and X-ray diffraction, offering insights into the structural and electronic properties of pyridazine analogs (Sallam et al., 2021).
Structural Insights
Detailed structural and energy analysis of pyridazine compounds, such as those conducted by Sallam et al. (2021), provide valuable information about the molecular geometry, electronic configuration, and intermolecular interactions. These findings are crucial for understanding the reactivity and potential applications of these compounds in various scientific domains (Sallam et al., 2021).
Applications in Material Science and Chemistry
Reactivity and Synthesis of Novel Compounds
The reactivity of pyridazine derivatives has been explored for the synthesis of new compounds with potential applications in material science and chemistry. For example, the study by Kandile et al. (2010) investigated the synthesis of novel heterocyclic systems and explored the effect of silver nanoparticles on the biological activity efficiency of these systems (Kandile et al., 2010).
Advanced Synthesis Techniques
Advanced synthesis techniques, such as the microwave-assisted synthesis of pyridazines described by Hoogenboom et al. (2006), showcase the continuous evolution of methodologies to efficiently produce these compounds. Such techniques contribute to the development of novel materials with enhanced properties and applications (Hoogenboom et al., 2006).
properties
IUPAC Name |
3-(oxolan-2-ylmethoxy)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-2-10(16-5-1)8-17-12-6-9-7-13-4-3-11(9)14-15-12/h6,10,13H,1-5,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXNFDZISLOKKRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COC2=NN=C3CCNCC3=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901137421 | |
Record name | Pyrido[4,3-c]pyridazine, 5,6,7,8-tetrahydro-3-[(tetrahydro-2-furanyl)methoxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901137421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-((Tetrahydrofuran-2-yl)methoxy)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine | |
CAS RN |
1955523-09-7 | |
Record name | Pyrido[4,3-c]pyridazine, 5,6,7,8-tetrahydro-3-[(tetrahydro-2-furanyl)methoxy]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1955523-09-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrido[4,3-c]pyridazine, 5,6,7,8-tetrahydro-3-[(tetrahydro-2-furanyl)methoxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901137421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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